molecular formula C10H14N6 B11887983 9-Cyclopentyl-9H-purine-2,6-diamine CAS No. 404357-25-1

9-Cyclopentyl-9H-purine-2,6-diamine

Cat. No.: B11887983
CAS No.: 404357-25-1
M. Wt: 218.26 g/mol
InChI Key: BTJYODGVAPTKFX-UHFFFAOYSA-N
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Description

9-Cyclopentyl-9H-purine-2,6-diamine is a chemical compound belonging to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Cyclopentyl-9H-purine-2,6-diamine typically involves multi-step organic reactions. One common method starts with the preparation of a purine core, followed by the introduction of cyclopentyl and diamine groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and safety in the final product.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: It can also be reduced, gaining electrons and decreasing its oxidation state.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a purine derivative with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

9-Cyclopentyl-9H-purine-2,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated as a potential therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific kinases involved in cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Cyclopentyl-9H-purine-2,6-diamine involves its interaction with molecular targets such as kinases. It inhibits the activity of these enzymes, which are crucial for the proliferation of cancer cells. By blocking the phosphorylation of key proteins, it induces cell cycle arrest and apoptosis in cancer cells, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine
  • N2-(6-Amino-hexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethylphenyl)-9H-purine-2,6-diamine

Comparison: Compared to these similar compounds, 9-Cyclopentyl-9H-purine-2,6-diamine is unique in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential. Its cyclopentyl group and diamine functionalities contribute to its ability to interact with specific molecular targets, making it a valuable compound for further research and development in medicinal chemistry.

Properties

CAS No.

404357-25-1

Molecular Formula

C10H14N6

Molecular Weight

218.26 g/mol

IUPAC Name

9-cyclopentylpurine-2,6-diamine

InChI

InChI=1S/C10H14N6/c11-8-7-9(15-10(12)14-8)16(5-13-7)6-3-1-2-4-6/h5-6H,1-4H2,(H4,11,12,14,15)

InChI Key

BTJYODGVAPTKFX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=NC3=C(N=C(N=C32)N)N

Origin of Product

United States

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